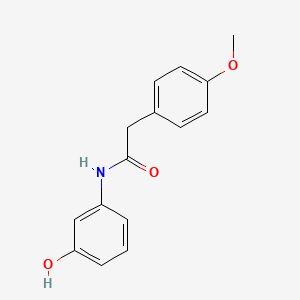

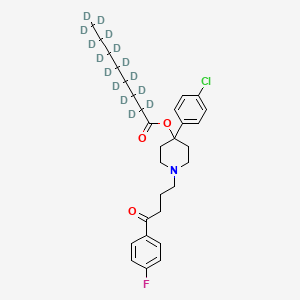

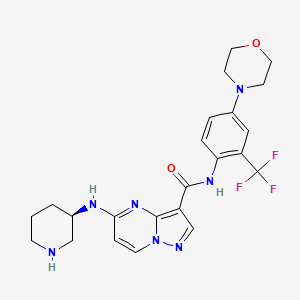

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NLRP3/AIM2-IN-2 is a potent inhibitor targeting the NLRP3 and AIM2 inflammasomes. Inflammasomes are multiprotein complexes that play a crucial role in the innate immune response by detecting pathogenic microorganisms and stress signals. The activation of these inflammasomes leads to the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, and induces pyroptosis, a form of programmed cell death .

Vorbereitungsmethoden

The preparation of NLRP3/AIM2-IN-2 involves a series of synthetic routes and reaction conditions. One method for in vivo formulation includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are not widely documented, but typically involve similar steps with optimization for large-scale synthesis.

Analyse Chemischer Reaktionen

NLRP3/AIM2-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to interact with reactive oxygen species (ROS), which are involved in the activation of the NLRP3 inflammasome . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the formation of disulfide bonds and other structural modifications. The major products formed from these reactions are typically intermediates that further participate in the inflammasome activation process.

Wissenschaftliche Forschungsanwendungen

NLRP3/AIM2-IN-2 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of inflammasome activation and inhibition. In biology, it helps in understanding the role of inflammasomes in immune responses and disease pathogenesis. In medicine, NLRP3/AIM2-IN-2 is being explored as a potential therapeutic agent for treating inflammatory diseases, such as cryopyrin-associated periodic syndromes, type 2 diabetes, non-alcoholic steatohepatitis, gout, and neurodegenerative diseases . Its industrial applications include the development of novel anti-inflammatory drugs and therapeutic strategies.

Wirkmechanismus

NLRP3/AIM2-IN-2 exerts its effects by inhibiting the activation of the NLRP3 and AIM2 inflammasomes. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector caspase-1. This inhibition blocks the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis . The molecular targets of NLRP3/AIM2-IN-2 include the NLRP3 and AIM2 proteins, as well as the downstream signaling pathways involved in inflammasome activation.

Vergleich Mit ähnlichen Verbindungen

NLRP3/AIM2-IN-2 is unique in its dual inhibition of both NLRP3 and AIM2 inflammasomes. Similar compounds include MCC950, which specifically inhibits the NLRP3 inflammasome, and VX-765, which targets caspase-1 to prevent inflammasome activation . Unlike these compounds, NLRP3/AIM2-IN-2 offers broader inhibition, making it a valuable tool for studying inflammasome biology and developing therapeutic interventions for a wider range of inflammatory diseases.

Eigenschaften

Molekularformel |

C15H15NO3 |

|---|---|

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C15H15NO3/c1-19-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(17)10-12/h2-8,10,17H,9H2,1H3,(H,16,18) |

InChI-Schlüssel |

OTXSEOHBMQFDBM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

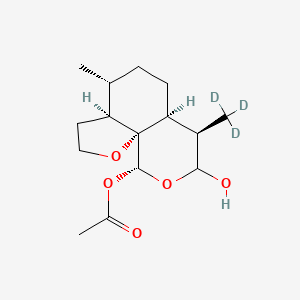

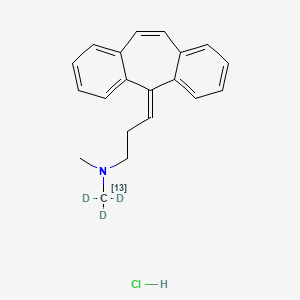

![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)